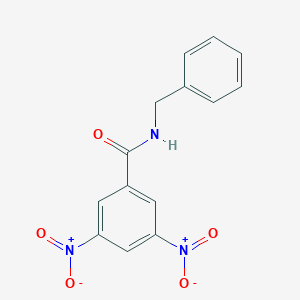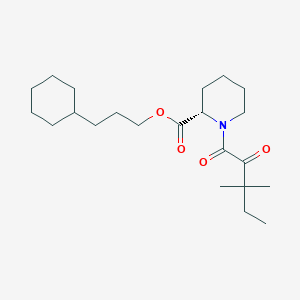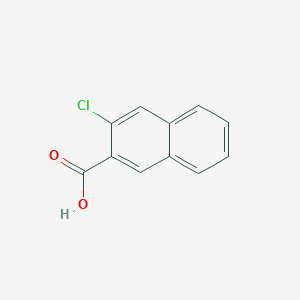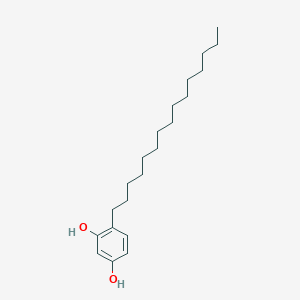![molecular formula C11H34O4Si5 B173840 Dimethylsilyloxy-[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilane CAS No. 17066-04-5](/img/structure/B173840.png)
Dimethylsilyloxy-[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethylsilyloxy-[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilane is a complex organosilicon compound with the molecular formula C11H34O4Si5. This compound belongs to the siloxane family, which are silicon-oxygen compounds known for their unique properties and wide range of applications in various fields such as materials science, medicine, and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dimethylsilyloxy-[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilane typically involves multiple steps, starting with the reaction of dimethylsilanol with trimethylsilyl chloride under controlled conditions[_{{{CITATION{{{_2{acetic acid,[dimethyl(trimethylsilyloxy)silyl]oxy-[[hydroxy(dimethyl .... The reaction is usually carried out in anhydrous conditions to prevent hydrolysis and is often conducted in the presence of a catalyst such as a Lewis acid to enhance the reaction rate.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are employed to achieve large-scale production efficiently.
Análisis De Reacciones Químicas
Types of Reactions: Dimethylsilyloxy-[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of simpler silicon compounds.
Substitution: Substitution reactions can occur at the silicon atoms, replacing methyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various alkyl halides and organometallic reagents are employed for substitution reactions.
Major Products Formed:
Silanols: Resulting from oxidation reactions.
Simpler Silicon Compounds: Resulting from reduction reactions.
Functionalized Silicon Compounds: Resulting from substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a precursor for the synthesis of more complex siloxane polymers and as a reagent in organic synthesis.
Biology: In biological research, it serves as a protective agent for sensitive biomolecules and as a component in the development of biosensors.
Medicine: In the medical field, it is utilized in the formulation of drug delivery systems and as a component in medical implants due to its biocompatibility and stability.
Industry: In industry, it is used in the production of sealants, adhesives, and coatings due to its excellent thermal stability and resistance to chemicals.
Mecanismo De Acción
The mechanism by which Dimethylsilyloxy-[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilane exerts its effects depends on its specific application. For example, in drug delivery systems, it may act as a carrier molecule, facilitating the transport of therapeutic agents to target sites. The molecular targets and pathways involved are typically related to the interaction of the siloxane backbone with biological membranes or enzymes.
Comparación Con Compuestos Similares
Dimethylsilanol: A simpler silanol compound.
Trimethylsilyl chloride: A common reagent used in the synthesis of siloxanes.
Polydimethylsiloxane (PDMS): A widely used siloxane polymer.
Uniqueness: Dimethylsilyloxy-[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilane is unique due to its complex structure and the presence of multiple silyloxy groups, which impart distinct chemical and physical properties compared to simpler siloxanes.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique properties and versatile applications make it a valuable compound in modern chemistry and technology.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Número CAS |
17066-04-5 |
|---|---|
Fórmula molecular |
C11H34O4Si5 |
Peso molecular |
370.81 g/mol |
Nombre IUPAC |
dimethylsilyloxy-[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilane |
InChI |
InChI=1S/C11H34O4Si5/c1-16(2)12-18(6,7)14-20(10,11)15-19(8,9)13-17(3,4)5/h16H,1-11H3 |
Clave InChI |
SBXUOBILXDPGKB-UHFFFAOYSA-N |
SMILES |
C[SiH](C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C |
SMILES canónico |
C[SiH](C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(3-Chlorobenzyl)thio]ethanamine](/img/structure/B173770.png)









